molecular formula C11H20O4Si B14357285 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione CAS No. 93642-69-4

3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione

Cat. No.: B14357285
CAS No.: 93642-69-4
M. Wt: 244.36 g/mol
InChI Key: YYISBHBCJBKKBS-UHFFFAOYSA-N
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Description

3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione is an organosilicon compound characterized by the presence of an oxolane-2,5-dione ring and an ethoxy(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with a suitable silylating agent. One common method is the reaction of oxolane-2,5-dione with ethoxy(dimethyl)silane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ethoxy(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy(dimethyl)silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of silylated intermediates.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione involves the interaction of its functional groups with specific molecular targets. The ethoxy(dimethyl)silyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The oxolane-2,5-dione ring can act as a reactive site for nucleophilic attack, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[Methoxy(dimethyl)silyl]propyl}oxolane-2,5-dione
  • 3-{3-[Ethoxy(trimethyl)silyl]propyl}oxolane-2,5-dione
  • 3-{3-[Ethoxy(dimethyl)silyl]butyl}oxolane-2,5-dione

Uniqueness

3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione is unique due to the specific combination of its functional groups. The presence of both the ethoxy(dimethyl)silyl group and the oxolane-2,5-dione ring provides distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

93642-69-4

Molecular Formula

C11H20O4Si

Molecular Weight

244.36 g/mol

IUPAC Name

3-[3-[ethoxy(dimethyl)silyl]propyl]oxolane-2,5-dione

InChI

InChI=1S/C11H20O4Si/c1-4-14-16(2,3)7-5-6-9-8-10(12)15-11(9)13/h9H,4-8H2,1-3H3

InChI Key

YYISBHBCJBKKBS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)CCCC1CC(=O)OC1=O

Origin of Product

United States

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